![molecular formula C19H23NO4 B1681799 Sinomenine CAS No. 115-53-7](/img/structure/B1681799.png)
Sinomenine
Overview
Description
Sinomenine is an isoquinoline alkaloid derived from the roots and stems of the plant Sinomenium acutum, which is native to Japan and China . Traditionally used in herbal medicine for treating rheumatism and arthritis, this compound has garnered significant attention for its anti-inflammatory, analgesic, and immunosuppressive properties . Its chemical structure is related to morphine, but it is non-addictive .
Mechanism of Action
Target of Action
Sinomenine, an isoquinoline alkaloid extracted from the roots and stems of Sinomenium acutum, has been found to interact with several targets . These include IL6R , DAMGO , FLT1 , endomorphin-2 , and IL6ST . It also interacts with STAT3 , EGFR , PTGS2 , and JAK1 . These targets play crucial roles in various biological activities, including antitumor, anti-inflammation, neuroprotection, and immunosuppressive properties .
Mode of Action
This compound binds with and activates all the retrieved protein targets . It inhibitsEndomorphin-2 and IL6ST . It also inhibits NF-κB activation to attenuate arthritis through α7nAChR . Furthermore, this compound promotes the translocation of CRYAB into the nuclear, thereby enhancing the targeting of CRYAB to inhibit STAT3 .
Biochemical Pathways
This compound affects several biochemical pathways. It primarily affects the PI3K/Akt/mTOR , NF-κB , MAPK , and JAK/STAT signaling pathways . These pathways are involved in a broad spectrum of pharmacological effects, including antitumor, anti-inflammation, neuroprotection, and immunosuppressive properties . It also affects the Nrf2 signaling pathway .
Pharmacokinetics
It has been found that a portion of this compound accumulates in the ankle joint tissue, suggesting that this compound could target sites of inflammation . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has a broad spectrum of pharmacological effects. It is notably effective against breast, lung, liver, and prostate cancers . It also manifests anti-inflammatory and analgesic effects . In addition, it plays a significant role in cardiovascular and cerebrovascular protection, as well as organ protection . At the cellular level, this compound inhibits the proliferation of cells and induces apoptosis .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the chemical reactivity and less sterically hindered environment of the tetrasubstituted aromatic ring of this compound make it a considerable site for modifications . .
Biochemical Analysis
Biochemical Properties
Sinomenine interacts with various enzymes, proteins, and other biomolecules. It primarily exerts its effects through the PI3K/Akt/mTOR, NF-κB, MAPK, and JAK/STAT signaling pathways . These interactions play a crucial role in its anti-proliferative and anti-invasive activities .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is notably effective against breast, lung, liver, and prostate cancers . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . This compound also manifests anti-inflammatory and analgesic effects predominantly via the NF-κB, MAPK, and Nrf2 signaling pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It inhibits inflammation through a polypharmacological mode of action .
Temporal Effects in Laboratory Settings
This compound’s effects change over time in laboratory settings. It reduces cell viability by diminishing JAK2, STAT3, p-STAT3, Snail, N-cadherin, and vimentin while increasing E-cadherin . This highlights the crucial role of the STAT3 signaling pathway in this compound’s anti-proliferative and anti-invasive activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, this compound can cause a number of side effects, such as edema and itching, convulsive central excitation, vomiting and defecation, and vasodilatation and reddening .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized in the liver and excreted rapidly via the kidneys . This compound can also be metabolized in rat liver microsomes, catalyzed by enzymes CYP3A1/2 and CYP2D1 which are homologous with CYP3A4 and CYP2D6 of human .
Transport and Distribution
This compound is transported and distributed within cells and tissues. The tissue distribution results indicated that this compound was distributed broadly and rapidly in both male and female rats . This compound accumulation was greater in the liver and kidneys than in other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sinomenine can be synthesized through various chemical reactions involving its functional groups. The synthesis often involves the following steps:
Alkalization: The initial step involves alkalization of the plant extract.
Extraction: The alkaloid is then extracted using solvents like 1-heptanol.
Water Washing and Acid-Water Stripping: The extract is washed with water and stripped using acid-water.
Drying and Crystallization: Finally, the compound is dried and crystallized to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound typically follows similar steps but on a larger scale. The process includes:
Extraction from Sinomenium acutum: Using solvents and advanced extraction techniques.
Purification: Through crystallization and other purification methods to ensure high purity.
Chemical Reactions Analysis
Types of Reactions: Sinomenine undergoes various chemical reactions, including:
Oxidation: Involving reagents like hydrogen peroxide.
Reduction: Using agents like zinc amalgam (Zn-Hg) in hydrochloric acid (HCl).
Substitution: Halogenation with N-iodosuccinimide (NIS) and Heck reactions with acrylates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide.
Reduction: Zinc amalgam (Zn-Hg) in hydrochloric acid.
Substitution: N-iodosuccinimide (NIS) and acrylates.
Major Products:
C-ring hydrogenated this compound derivatives: Obtained through reduction and substitution reactions.
Scientific Research Applications
Anti-Inflammatory and Immunosuppressive Effects
Sinomenine has been widely studied for its ability to modulate inflammatory responses. Research indicates that it can inhibit the progression of rheumatoid arthritis by regulating the secretion of inflammatory cytokines and affecting monocyte/macrophage subsets. In a study involving rheumatoid arthritis patients, this compound was shown to significantly reduce disease activity scores and inflammatory cytokine levels, suggesting its potential as a therapeutic agent in autoimmune conditions .
Case Study: Rheumatoid Arthritis
- Objective : Evaluate the efficacy of this compound in rheumatoid arthritis.
- Findings : this compound treatment led to decreased levels of IL-1α, IL-6, TNF-α, and other inflammatory markers. The study highlighted this compound's ability to improve systemic inflammatory conditions through modulation of immune responses .
Cardiovascular Applications
Recent studies have highlighted this compound's potential in treating cardiovascular diseases, particularly vascular calcification. This compound has been shown to inhibit vascular smooth muscle cell calcification by regulating microRNA expression and reducing inflammatory signaling pathways such as Toll-like receptor 4 and nuclear factor kappa B .
Case Study: Vascular Calcification
- Objective : Investigate the effect of this compound on vascular calcification in uremic rats.
- Findings : this compound significantly inhibited vascular smooth muscle cell proliferation and calcification in a dose-dependent manner. It also demonstrated comparable effects to sodium thiosulfate, a known treatment for vascular calcification .
Neuroprotective Properties
This compound exhibits neuroprotective effects that make it a candidate for treating central nervous system disorders. It has been shown to alleviate neuroinflammation and oxidative stress in models of cerebral ischemia, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Parkinson's .
Case Study: Neuroprotection
- Objective : Assess the neuroprotective effects of this compound in models of traumatic brain injury.
- Findings : this compound administration reduced neuronal apoptosis and inflammation, contributing to improved functional recovery post-injury .
Antitumor Activity
This compound has demonstrated significant antitumor activity across various cancer types, including breast, lung, liver, and prostate cancers. It inhibits cancer cell proliferation by targeting key signaling pathways such as Wnt/β-catenin and PI3K/Akt/mTOR .
Case Study: Breast Cancer
- Objective : Evaluate the effects of this compound on breast cancer stem cells.
- Findings : this compound reduced the stemness of CD44+/CD24− breast cancer stem cells by downregulating WNT10B expression, inhibiting their ability to self-renew and invade .
Summary Table of Applications
Comparison with Similar Compounds
Sinomenine is unique due to its broad spectrum of biological activities and low toxicity. Similar compounds include:
Morphine: An opioid with strong analgesic effects but high addiction potential.
Levorphanol: Another opioid with similar analgesic properties.
Dextromethorphan: A non-opioid cough suppressant related to this compound.
This compound stands out for its non-addictive nature and diverse therapeutic applications, making it a valuable compound in both traditional and modern medicine .
Biological Activity
Sinomenine, a monomer alkaloid derived from the rhizome of Sinomenium acutum, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory, analgesic, and antitumor effects. This article provides a comprehensive overview of the biological activity of this compound, supported by recent research findings, case studies, and data tables.
Pharmacological Effects
This compound exhibits a broad spectrum of pharmacological properties:
- Anti-inflammatory Activity : this compound has been shown to inhibit the secretion of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. In collagen-induced arthritis (CIA) models, treatment with this compound resulted in significantly reduced serum levels of these cytokines and improved clinical scores related to inflammation .
- Analgesic Effects : Research indicates that this compound produces analgesic effects through central mechanisms involving NMDA receptors and mTOR signaling pathways. It has been effective in alleviating pain in models of neuropathic pain and postoperative pain .
- Antitumor Activity : this compound demonstrates significant antitumor effects across various cancer types, including breast, lung, liver, and ovarian cancers. It induces apoptosis in cancer cells and enhances the efficacy of conventional chemotherapy agents like 5-fluorouracil (5-FU) .
The mechanisms through which this compound exerts its biological activities are multifaceted:
- Cytokine Modulation : this compound's ability to regulate immune responses is evidenced by its modulation of T cell subsets and inhibition of macrophage activation through the TLR4/MyD88/NF-κB signaling pathway .
-
Signal Pathway Inhibition : this compound inhibits key signaling pathways involved in cancer progression:
- PI3K/Akt/mTOR Pathway : This pathway is crucial for cell survival and proliferation. This compound downregulates components of this pathway, leading to reduced tumor growth .
- MAPK Pathway : Inhibition of this pathway contributes to the antitumor effects by inducing apoptosis and reducing cell migration .
- Neuroprotective Effects : Studies indicate that this compound can promote M2 polarization in macrophages, which is associated with neuroprotection in models of ischemia .
1. Rheumatoid Arthritis
In a study involving CIA rats, this compound treatment led to a significant decrease in foot swelling and inflammatory markers, suggesting its potential as a therapeutic agent for rheumatoid arthritis .
2. Cancer Treatment
In vitro studies demonstrated that this compound inhibited the proliferation of ovarian cancer cells by reducing AKT activity and promoting apoptosis through ROS generation .
Data Summary
Biological Activity | Model | Key Findings |
---|---|---|
Anti-inflammatory | CIA Rats | Reduced IL-1β and TNF-α levels; improved clinical scores |
Analgesic | Neuropathic Pain Models | Central mechanism via NMDA receptors; effective pain relief |
Antitumor | Various Cancer Cell Lines | Induced apoptosis; enhanced 5-FU efficacy; inhibited proliferation via PI3K/Akt/mTOR pathway |
Properties
IUPAC Name |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYYVPJSBIVGPH-QHRIQVFBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6080-33-7 (hydrochloride salt) | |
Record name | Sinomenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00871595 | |
Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-53-7 | |
Record name | Sinomenine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sinomenine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sinomenine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16892 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 4-Hydroxy-3,7-dimethoxy-17-methyl-7,8-didehydromorphinan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00871595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (9α,13α,14α)-7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methylmorphinan-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.722 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SINOMENINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LT81K70N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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